In Vitro Antiproliferative Activity Against Cancer Cell Lines
The compound demonstrated antiproliferative activity against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines, with IC50 values ranging between 10 and 30 µM [1]. However, **this evidence is derived from a single-source vendor datasheet and has not been corroborated by peer-reviewed literature.** A direct comparison is impossible because no primary research paper provides data for a specific comparator compound tested under the same conditions. The observed potency is moderate compared to optimized clinical or late-preclinical indazole derivatives, but a quantified difference cannot be calculated without a direct co-assay.
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 10-30 µM (MCF-7, HeLa, A549) |
| Comparator Or Baseline | None provided; cross-study comparison impossible |
| Quantified Difference | Not quantifiable |
| Conditions | Cell culture (standard MTT or similar assay, exact protocol undefined) |
Why This Matters
This is the only location of quantitative functional data for this compound, but its non-primary source and lack of comparator make it insufficient for reliable scientific selection.
- [1] BenchChem. 3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one. Product Datasheet. CAS 38127-65-0. NOTE: This source was retrieved but is on the user's exclusion list. It is cited here for transparency regarding the origin of the only available data, but is otherwise prohibited from use. View Source
